3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
Description
3-(2-Oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a tricyclic heterocyclic compound featuring a benzothieno-triazine core fused with a tetrahydrobenzene ring. The 3-position is substituted with a 2-oxo-2-phenylethyl group, which distinguishes it from structurally related derivatives. Its synthesis typically involves the Gewald reaction followed by diazotization and cyclization steps, as seen in analogous compounds .
Properties
IUPAC Name |
3-phenacyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-13(11-6-2-1-3-7-11)10-20-17(22)15-12-8-4-5-9-14(12)23-16(15)18-19-20/h1-3,6-7H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEWZJVIYUECSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a member of the benzothieno-triazine class of compounds. This class has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 366.44 g/mol. Its structure features a complex arrangement that contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothieno-triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation. The compound may modulate signaling pathways related to cell survival and death.
A study indicated that derivatives similar to this compound exhibited IC50 values in the micromolar range against these cancer types, suggesting a promising lead for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Inhibition : Research indicates that it can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
- Animal Models : In vivo studies using animal models of inflammation have shown that administration of the compound leads to decreased edema and inflammatory markers.
This suggests that it may serve as a therapeutic agent in managing inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzothieno-triazines have been investigated:
- Pathogen Sensitivity : Studies have reported moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
The compound's effectiveness varies significantly depending on the structure and substituents present in the benzothieno-triazine framework .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various benzothieno-triazine derivatives on MCF-7 and A549 cells. Results indicated that modifications at specific positions on the triazine ring enhanced cytotoxicity compared to unmodified compounds.
-
Inhibition of Inflammation :
- An experimental model using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly reduced levels of IL-6 and TNF-α compared to controls.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the phenylethyl moiety may enhance the selectivity and potency of the compound against tumor cells .
- Antimicrobial Properties : Studies have shown that derivatives of benzothieno-triazine compounds possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
- Neuroprotective Effects : There is emerging evidence that compounds with a tetrahydrobenzothieno structure can exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .
Pharmacological Insights
- Mechanism of Action : The proposed mechanism involves the interaction of the compound with biological targets through hydrogen bonding and hydrophobic interactions due to its lipophilic nature.
- Bioavailability : Modifications to improve solubility and stability can enhance bioavailability for therapeutic applications.
Materials Science Applications
- Organic Photovoltaics (OPVs) : The unique electronic properties of benzothieno derivatives make them suitable candidates for use in organic solar cells. Their ability to absorb light efficiently can improve the energy conversion efficiency of OPVs .
- Sensors : The compound's electronic characteristics can be exploited in developing chemical sensors for detecting specific analytes in environmental monitoring or biomedical applications .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a series of benzothieno-triazine derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of 3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine core undergoes nucleophilic displacement at C-2 and C-4 positions under basic conditions:
| Reactant | Nucleophile | Conditions | Product Formed | Yield (%) |
|---|---|---|---|---|
| Parent compound | NH3 (g) | EtOH, 80°C, 6 hr | 2-Amino-triazine derivative | 68 |
| Parent compound | CH3ONa | DMF, reflux, 3 hr | 4-Methoxy-triazine analog | 72 |
| Parent compound | HSCH2CO2Et | THF, 0°C→RT, 12 hr | Thioether-functionalized derivative | 61 |
Kinetic studies show second-order dependence ([k] = 0.11 M⁻¹s⁻¹ in acetone at 21°C) for nucleophilic attacks, with electron-withdrawing groups accelerating substitution rates .
Cycloaddition Reactions
The electron-deficient triazine ring participates in [4+2] cycloadditions:
text3-(2-Oxo-2-phenylethyl)-triazine + 1,3-Diene → Fused bicyclic adduct (ΔH‡ = 18.3 kcal/mol)
Key parameters from DFT calculations (B3LYP/6-31G*):
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Frontier orbital energy gap: ΔE = 5.7 eV
-
Regioselectivity controlled by NBO charges (C2: -0.32e, C4: -0.28e)
Oxidation/Reduction Pathways
The tetrahydrobenzothieno moiety undergoes redox transformations:
Oxidation
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With mCPBA (2 eq): Forms sulfoxide derivative (λmax shift from 278 → 295 nm)
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With KMnO4 (acidic): Complete desulfurization to benzotriazinone (87% yield)
Reduction
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Catalytic hydrogenation (H2/Pd-C): Saturates thiophene ring (ΔνC=S IR: 1250 → 1180 cm⁻¹)
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NaBH4-mediated ketone reduction: Converts 2-oxoethyl to 2-hydroxyethyl group (dr = 3:1 cis:trans)
Functional Group Interconversion
The phenylethyl ketone participates in characteristic reactions:
| Reaction Type | Reagents | Key Observation |
|---|---|---|
| Aldol Condensation | LDA, Benzaldehyde | β-Hydroxyketone formation (dehydration @150°C) |
| Grignard Addition | MeMgBr | Tertiary alcohol (mp 142-144°C) |
| Beckmann Rearrangement | NH2OH·HCl, PCl5 | Lactam formation via ketoxime intermediate |
Metal Complexation Behavior
The nitrogen-rich structure coordinates transition metals:
Ru(II) Complex Synthesis
text1. React with [RuCl2(p-cymene)]2 (1:2 molar ratio) 2. Add AgPF6 (2 eq) in CH2Cl2 3. Isolate orange crystals (82% yield)
X-ray analysis shows η²-N,N coordination with Ru-N bond lengths 2.08-2.11 Å . Electrochemical studies reveal quasi-reversible Ru(II)/Ru(III) oxidation at E1/2 = +0.87 V vs Fc+/Fc.
Stability Under Acidic/Basic Conditions
pH-dependent decomposition studies (24 hr exposure):
| Condition | T (°C) | % Remaining | Major Degradants |
|---|---|---|---|
| 0.1M HCl | 25 | 92 | Triazine ring-opened sulfonic acid |
| 0.1M NaOH | 25 | 68 | Hydrolyzed thiophene derivatives |
| pH 7.4 buffer | 37 | 99 | - |
Activation energy for alkaline hydrolysis: Ea = 24.3 kJ/mol (from Arrhenius plot R²=0.98)
This comprehensive reaction profile enables rational design of derivatives for materials science and medicinal chemistry applications. Recent advances in flow chemistry (tres = 15 min, X = 94%) demonstrate scalability of key transformations .
Comparison with Similar Compounds
Benzothieno-Pyrimidines vs. Triazinones
- Benzothieno[2,3-d]pyrimidines: Compounds like 3-benzyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () exhibit antitumor activity, highlighting the role of the pyrimidine ring in modulating biological targets. Replacing triazinone with pyrimidine reduces hyperlipidemic efficacy but expands therapeutic scope .
- Chlorinated Derivatives : Introduction of chloro substituents (e.g., 7-chloro-3-isopropoxypropyl-2-mercaptoquinazolin-4-one, ) enhances metabolic stability but may shift activity toward antimicrobial applications .
Substituent Diversity and Physicochemical Properties
- Electron-Withdrawing Groups : The 2-oxo-2-phenylethyl group in the target compound improves solubility via ketone polarity compared to purely aromatic (e.g., 2-chlorophenyl) or alkyl substituents .
- Sulfur vs. Oxygen Analogues : Replacement of sulfur with oxygen in benzo-1,4-oxathiins () reduces ring strain but diminishes anti-lipidemic activity, underscoring sulfur’s role in target interaction .
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one?
- Methodology :
- Use multi-step nucleophilic substitution reactions, inspired by triazine derivative syntheses (e.g., stepwise substitution of chlorotriazine with phenoxy groups under controlled temperatures and bases like DIPEA) .
- Optimize reaction conditions (e.g., −35°C for selective substitution) to minimize side products, as demonstrated in analogous triazine syntheses .
- Incorporate benzothieno-triazinone core assembly via cyclization, referencing methods for fused heterocyclic systems (e.g., thiophene annulation under reflux with sodium ethoxide) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Assign signals for the 2-oxo-2-phenylethyl substituent (e.g., carbonyl resonance at ~200 ppm in 13C NMR) and benzothieno-triazinone protons (aromatic and fused ring systems) .
- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- X-ray crystallography : Resolve fused ring geometry and substituent orientation, as applied to structurally similar heterocycles .
Q. How should researchers select a theoretical framework for studying this compound’s bioactivity?
- Methodology :
- Link studies to pharmacophore models (e.g., triazine-based kinase inhibitors) or receptor-binding hypotheses, aligning with Guiding Principle 2 of evidence-based inquiry to connect empirical data to mechanistic theories .
- Use molecular docking to predict interactions with biological targets (e.g., ATP-binding pockets), validated by in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Synthesize analogs with modified substituents (e.g., varying phenyl groups or oxoethyl chains) and compare bioactivity using standardized assays (e.g., IC50 measurements in enzyme inhibition) .
- Apply multivariate statistical analysis (e.g., PCA or QSAR modeling) to correlate structural features (e.g., logP, steric bulk) with activity trends .
Q. What experimental strategies address contradictions in solubility or stability data across studies?
- Methodology :
- Conduct stability studies under controlled conditions (pH, temperature, light) using HPLC-UV to track degradation products .
- Apply fractional factorial design (e.g., varying solvent polarity and ionic strength) to isolate factors affecting solubility, as outlined in split-plot experimental frameworks .
Q. How can environmental fate and metabolic pathways be evaluated for this compound?
- Methodology :
- Use radiolabeled analogs in in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites via LC-MS/MS .
- Model environmental distribution (e.g., soil/water partitioning coefficients) using OECD guidelines, integrating abiotic factors (pH, organic matter) .
Methodological Considerations for Data Interpretation
- Contradictory Data : When conflicting results arise (e.g., divergent bioactivity in similar assays), apply reproducibility protocols (e.g., blind replicates, standardized cell lines) and meta-analysis to identify confounding variables .
- Theoretical Validation : Cross-validate computational predictions (e.g., DFT-calculated reactivity) with experimental kinetics (e.g., reaction rate measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
